![molecular formula C8H8BrN3 B13667044 6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)
6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and methyl groups in the structure of this compound adds to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[4,3-a]pyridines, including 6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine, involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like N-Chlorosuccinimide (NCS) to form different derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: N-Chlorosuccinimide (NCS) is commonly used for oxidative cyclization reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of enzymes like JAK1, JAK2, and PHD-1, which are involved in various diseases.
Biological Research: It is used in the study of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound has applications in the development of materials with specific properties, such as light-emitting materials for OLED devices.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, as an inhibitor of JAK1 and JAK2, the compound binds to the active sites of these enzymes, preventing their activity and thereby modulating the signaling pathways involved in inflammation and cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Similar in structure but lacks the dimethyl groups.
3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine: Similar but lacks the bromine atom.
Uniqueness
The presence of both bromine and dimethyl groups in 6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine makes it unique compared to its analogs.
Propiedades
Fórmula molecular |
C8H8BrN3 |
|---|---|
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
6-bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H8BrN3/c1-5-7(9)3-4-8-11-10-6(2)12(5)8/h3-4H,1-2H3 |
Clave InChI |
NZZNCXDNMDNITI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=NN=C(N12)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



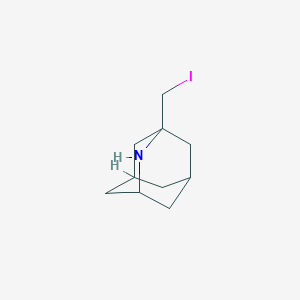

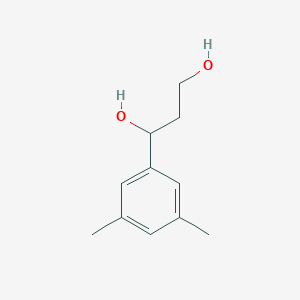

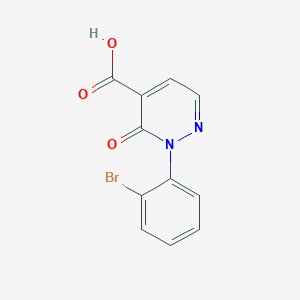
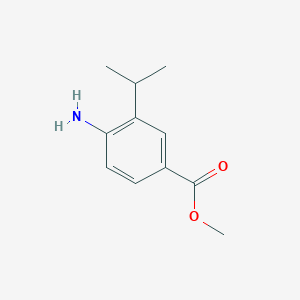
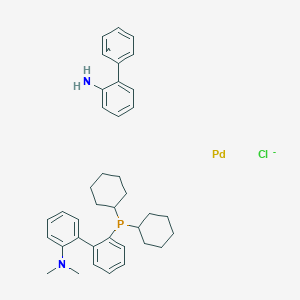
![3-Iodo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13667008.png)
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13667013.png)
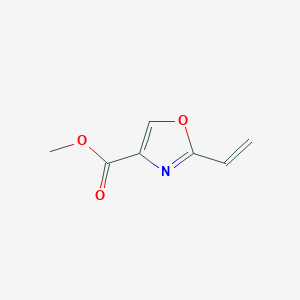


![[(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)
